molecular formula C17H21N7O2S B6471113 4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2640886-08-2

4-{[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B6471113
CAS No.: 2640886-08-2
M. Wt: 387.5 g/mol
InChI Key: OVHPUGJAKHNRGC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various groups including a piperidine ring (a six-membered ring with one nitrogen atom), a methylthio group, and a nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The pyrimidine ring could participate in electrophilic substitution reactions .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its chemical structure, it may interact with its targets by forming covalent bonds, thereby altering their function . The presence of the piperidinyl and pyrimidine moieties could potentially influence the binding affinity of the compound to its targets .

Biochemical Pathways

Given the complexity of biological systems, it is likely that the compound influences multiple pathways, leading to a range of downstream effects

Pharmacokinetics

The presence of the methylsulfanyl and nitrile groups could potentially affect its bioavailability . These groups might influence the compound’s solubility, stability, and permeability, thereby affecting its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It is likely that the compound’s interactions with its targets lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Properties

IUPAC Name

4-[[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]amino]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-22-10-13(15(25)23(2)17(22)26)24-6-4-12(5-7-24)20-14-11(8-18)9-19-16(21-14)27-3/h9-10,12H,4-7H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHPUGJAKHNRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC3=NC(=NC=C3C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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